2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound characterized by its complex structure and functional groups. It features a hydroxyl group at the seventh position and an amino group at the second position of the tetrahydronaphthalene ring, along with a carboxylic acid group. The molecular formula for this compound is , and it has a molecular weight of approximately 207.23 g/mol. This compound is relevant in various scientific fields, particularly in organic chemistry and medicinal research.
2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid belongs to several classifications:
The synthesis of 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be performed through various methods:
In an industrial context, continuous flow reactors are often employed to enhance reaction efficiency and product yield. Catalysts such as palladium on carbon can facilitate both hydroxylation and carboxylation reactions effectively .
The molecular structure of 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be represented using various notations:
NC1(CCC2=CC=CC=C2C1O)C(O)=O
VTIAQPQWIKTVDH-UHFFFAOYNA-N
The structural formula highlights the arrangement of atoms within the molecule and illustrates the presence of functional groups that contribute to its chemical properties .
The compound has a CAS number of 741614-51-7 and is recognized in chemical databases for its unique properties and potential applications .
2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes several types of chemical reactions:
These reactions are significant for modifying the compound’s structure to create derivatives with enhanced properties or specific functionalities for research purposes.
The mechanism of action for 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves interactions at the molecular level:
These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects .
The compound exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other specific characteristics are essential for practical applications but were not detailed in the sources reviewed .
2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
This compound's unique structure allows it to play a significant role in advancing research across multiple disciplines.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1